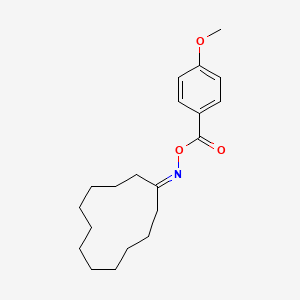

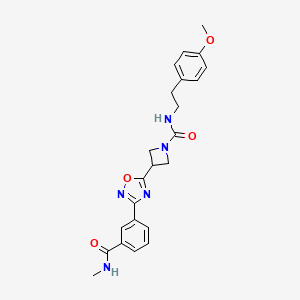

5-(Benzylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a furan ring and an oxazole ring, which makes it an interesting molecule to study.

Scientific Research Applications

Synthesis and Characterization

5-(Benzylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is involved in complex organic synthesis processes, demonstrating the versatility and reactivity of furan derivatives in chemical synthesis. For instance, Palmieri et al. (2010) described an efficient two-step sequence for synthesizing 2,5-disubstituted furan derivatives from functionalized nitroalkanes, showcasing the potential use of furan compounds in pharmaceutical synthesis, such as the total synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), an important pharmaceutical target (Palmieri, Gabrielli, & Ballini, 2010). Similarly, Halim and Ibrahim (2022) conducted synthesis and spectral analysis on novel furan compounds, providing insights into the quantum studies, NLO, and thermodynamic properties, which are crucial for understanding the molecular structure and reactivity of such complex molecules (Halim & Ibrahim, 2022).

Inhibition and Antimicrobial Activities

Furan derivatives have been explored for their potential in inhibiting specific enzymes and microbial growth. Alnabulsi et al. (2018) evaluated analogues of furan-amidines as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. Their study highlighted the structural activity relationship and provided a basis for the development of furan-based inhibitors (Alnabulsi et al., 2018). Another study by Al‐Azmi and Mahmoud (2020) focused on the antimicrobial activities of novel furan compounds, contributing to the search for new antimicrobial agents in combating resistant microbial strains (Al‐Azmi & Mahmoud, 2020).

Advanced Material Applications

The study by Yu et al. (2017) on compounds based on furazan derivatives emphasized the development of insensitive energetic materials, indicating the broader applications of furan compounds beyond pharmaceuticals, extending to materials science, particularly in creating stable and insensitive energetic compounds (Yu et al., 2017).

properties

IUPAC Name |

5-(benzylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-16-7-9-18(10-8-16)27-15-19-11-12-21(28-19)23-26-20(13-24)22(29-23)25-14-17-5-3-2-4-6-17/h2-12,25H,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXYKIWEPCAGAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

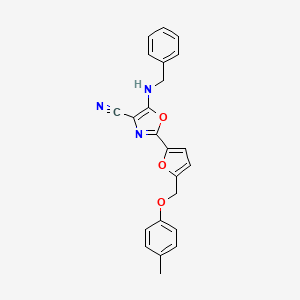

![2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2374178.png)

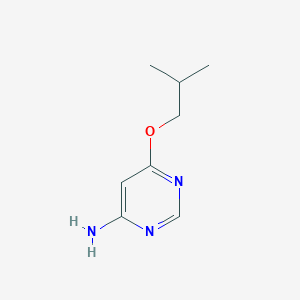

![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2374183.png)

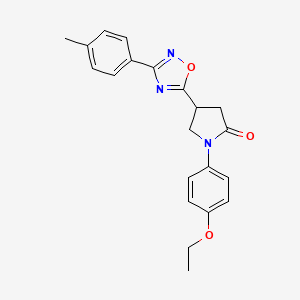

![1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374189.png)

![2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2374193.png)